7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
Overview
Description
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between two nitrogen atoms and a trione functional group. The compound’s molecular formula is C15H16N2O3, and it has a molar mass of 272.29914 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the trione group to a diol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The trione group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-benzyl-2,7-diazaspiro[4.4]nonan-3-one: Similar spirocyclic structure but with different functional groups.
1-benzyl-1,6-diazaspiro[3.3]heptane: Smaller ring system with different reactivity.
8-benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione: Contains an additional oxygen atom in the ring.
Uniqueness
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione is unique due to its specific combination of a spirocyclic structure and a trione functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-12(18)7-15(14(16)20)8-13(19)17(10-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXWKDYLCKBAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2(C1=O)CC(=O)N(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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